2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a chlorobenzoyl group
Preparation Methods
The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Introduction of the chlorobenzoyl group: This step involves the acylation of the piperazine ring with 4-chlorobenzoyl chloride under basic conditions.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and an aldehyde.
Coupling of the piperazine and pyrimidine rings: This final step involves the coupling of the previously synthesized intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents include alkyl halides and nucleophilic bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Scientific Research Applications
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can be compared with similar compounds such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine and pyrimidine ring but differs in its functional groups and overall structure.
Cetirizine Related Compound G: This compound contains a piperazine ring and a chlorobenzoyl group, similar to the target compound, but has different substituents and applications.
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound shares the piperazine and chlorobenzoyl moieties but has a different core structure.
Properties
Molecular Formula |
C22H22ClN5O |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C22H22ClN5O/c1-16-15-20(25-19-5-3-2-4-6-19)26-22(24-16)28-13-11-27(12-14-28)21(29)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
KAJWLKUDINRJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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